3-BUTOXY-5-METHYLPHENYLBORONIC ACID
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Overview
Description
3-BUTOXY-5-METHYLPHENYLBORONIC ACID: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a butoxy group at the 3-position and a methyl group at the 5-position. The boronic acid group imparts significant reactivity, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-BUTOXY-5-METHYLPHENYLBORONIC ACID, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often employs hydroboration, where a B-H bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane. This method is favored for its rapid reaction rates and the ability to produce organoborane compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions: 3-BUTOXY-5-METHYLPHENYLBORONIC ACID undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry: 3-BUTOXY-5-METHYLPHENYLBORONIC ACID is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. They are also explored for their potential in drug delivery systems due to their ability to form reversible covalent bonds with diols .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties. They are also employed in the development of sensors and diagnostic tools due to their ability to interact with specific biological molecules .
Mechanism of Action
The mechanism by which 3-BUTOXY-5-METHYLPHENYLBORONIC ACID exerts its effects is primarily through the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and sensor development .
Comparison with Similar Compounds
- (3-Methylphenyl)boronic acid
- (3-Bromo-5-methoxyphenyl)boronic acid
- (4-Methoxy-3-methylphenylboronic acid)
Comparison: 3-BUTOXY-5-METHYLPHENYLBORONIC ACID is unique due to the presence of the butoxy group, which imparts additional hydrophobicity and can influence the compound’s reactivity and solubility. Compared to (3-Methylphenyl)boronic acid, the butoxy group provides a different steric and electronic environment, potentially leading to different reaction outcomes and applications .
Properties
IUPAC Name |
(3-butoxy-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-3-4-5-15-11-7-9(2)6-10(8-11)12(13)14/h6-8,13-14H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFQPBYXHPOAHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCCC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681570 |
Source
|
Record name | (3-Butoxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-80-8 |
Source
|
Record name | Boronic acid, B-(3-butoxy-5-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Butoxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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